molecular formula C19H23NO5 B4612112 3,5-dimethoxy-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide

3,5-dimethoxy-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide

Cat. No.: B4612112
M. Wt: 345.4 g/mol
InChI Key: IARVLZXEPZIJSH-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide is an organic compound with a complex structure that includes methoxy groups and a benzamide core

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxybenzoic acid with 1-(4-methoxyphenoxy)propan-2-amine under specific conditions to form the desired benzamide. The reaction conditions often involve the use of catalysts and solvents to facilitate the process. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3,5-Dimethoxy-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

3,5-Dimethoxy-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been identified as a dual inhibitor of DAPK1 and CSF1R, which are involved in neurodegenerative tauopathies. The compound acts as a non-ATP-competitive inhibitor of DAPK1 and an ATP-competitive inhibitor of CSF1R, thereby inhibiting the formation of tau aggregates and reducing neuroinflammation .

Comparison with Similar Compounds

3,5-Dimethoxy-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide can be compared with other similar compounds such as:

    3,4-Dimethoxy-N-methylbenzamide: This compound has a similar benzamide core but differs in the substitution pattern and functional groups.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: This compound shares the methoxyphenyl groups but has a different core structure.

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Although structurally different, it shares some functional similarities in terms of reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its dual inhibitory action on DAPK1 and CSF1R, making it a promising candidate for further research and development.

Properties

IUPAC Name

3,5-dimethoxy-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-13(12-25-16-7-5-15(22-2)6-8-16)20-19(21)14-9-17(23-3)11-18(10-14)24-4/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARVLZXEPZIJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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